molecular formula C24H18N4O4 B12166855 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide

4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide

Cat. No.: B12166855
M. Wt: 426.4 g/mol
InChI Key: SMQBQEVWGTYBLD-UHFFFAOYSA-N
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Description

4-{[(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide is a synthetic small molecule characterized by an isoindoloquinazoline core fused with a benzamide moiety. This compound belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

4-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]benzamide

InChI

InChI=1S/C24H18N4O4/c25-21(30)14-9-11-15(12-10-14)26-20(29)13-27-22-16-5-1-2-6-17(16)24(32)28(22)19-8-4-3-7-18(19)23(27)31/h1-12,22H,13H2,(H2,25,30)(H,26,29)

InChI Key

SMQBQEVWGTYBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate isoindoloquinazoline derivative with an acylating agent, followed by the introduction of the benzamide moiety through amide bond formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoloquinazoline compounds.

Scientific Research Applications

4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound’s 4-aminobenzamide group contrasts with the methoxy-substituted pyridine or quinoline moieties in Y042-7179 and Y042-7192. This difference likely alters pharmacokinetic properties; for example, the hydrophilic benzamide group may enhance aqueous solubility compared to lipophilic heterocycles .

Molecular Weight: The target compound (~427 g/mol) falls between Y042-7179 (414 g/mol) and Y042-7195 (464 g/mol). Higher molecular weight in Y042-7195 correlates with the bulkier quinoline substituent, which could impact membrane permeability .

Functional Group Comparison with Carboxylic Acid Derivative

A related compound, 2-(5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H,6aH,11H)-yl)acetic acid (CAS 1630763-89-1), shares the isoindoloquinazoline core but replaces the benzamide group with a carboxylic acid (Table 2) :

Property Target Compound Carboxylic Acid Derivative
Functional Group Acetylated benzamide Acetic acid
Molecular Formula C24H17N3O5 (inferred) C17H12N2O4
Molecular Weight ~427.41 308.29
Potential Solubility Moderate (amide group) High (ionizable carboxylic acid)

Implications :

  • The carboxylic acid derivative’s ionizable group may confer superior solubility in physiological pH ranges compared to the target compound’s neutral benzamide. However, the benzamide’s hydrogen-bonding capacity could improve target affinity in hydrophobic binding pockets .

Pharmacological Context from Quinazoline Derivatives

  • Isoindoloquinazoline Core : Similar to imidazo[4,5-g]quinazolines, this scaffold may intercalate with DNA or inhibit topoisomerases .
  • Substituent Flexibility : The acetyl benzamide group offers a modifiable site for optimizing binding to targets like EGFR or PARP, as seen in other quinazoline-based drugs .

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